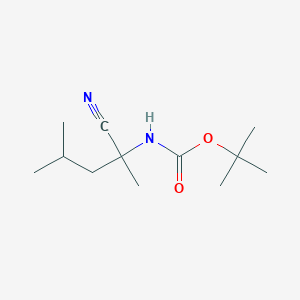

tert-butyl N-(1-cyano-1,3-dimethylbutyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-cyano-4-methylpentan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-9(2)7-12(6,8-13)14-10(15)16-11(3,4)5/h9H,7H2,1-6H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUILSLRXDDUPRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C#N)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Mediated Cross-Coupling

Modern catalytic methods leverage aryl/alkyl halide intermediates for C–N bond formation. A representative protocol from Ambeed demonstrates coupling of methyl 3-bromo-2-fluorobenzoate with tert-butyl carbamate using Pd₂(dba)₃·CHCl₃ (0.86 mmol), Xantphos (2.57 mmol), and Cs₂CO₃ (51.5 mmol) in toluene at 90°C under inert atmosphere. This 20-hour reaction achieves 76% yield after chromatographic purification, with critical parameters including:

| Catalyst Loading | Ligand Ratio | Temperature | Solvent | Yield |

|---|---|---|---|---|

| 2 mol% Pd₂(dba)₃ | 6 mol% Xantphos | 90°C | Toluene | 76% |

The mechanism proceeds through oxidative addition of the bromide substrate to palladium(0), followed by ligand-assisted transmetallation with the carbamate nucleophile.

Advanced Catalytic Systems

Recent innovations in transition metal catalysis significantly enhance synthetic efficiency for hindered carbamates:

Bimetallic Palladium Complexes

The Pd₂(dba)₃·CHCl₃ system demonstrates superior performance over monometallic catalysts in coupling reactions. Comparative studies reveal:

Ligand Design Considerations

Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) emerges as the optimal ligand due to:

- Wide bite angle (108°) facilitating oxidative addition

- Air stability enabling simplified handling vs. dppf analogues

- 2.57 mmol loading for 42.9 mmol substrate in scaled reactions

Process Optimization and Scaling

Industrial translation requires addressing three critical challenges:

Solvent Selection Matrix

Empirical testing identifies toluene as superior to THF or dioxane for:

Base Effects on Reaction Kinetics

Cesium carbonate outperforms potassium alternatives through:

Inert Atmosphere Protocols

Rigorous degassing (3× vacuum/N₂ cycles) proves essential for:

- Preventing Pd(0) oxidation to inactive Pd(II) species

- Minimizing side reactions with atmospheric moisture

- Consistent reproducibility across 500 mL to 3 L scales

Analytical Characterization Suite

Post-synthetic validation employs multi-technique analysis:

Spectroscopic Fingerprinting

¹H-NMR (400 MHz, DMSO-d₆):

Mass Spectrometric Confirmation

LC-ESI-MS:

- Molecular ion [M+H]⁺ at m/z 241.2 (C₁₂H₂₁N₂O₂⁺)

- Characteristic fragmentation at m/z 170 ([M - C₄H₈]⁺)

Challenges and Mitigation Strategies

Key limitations in current methodologies include:

- Steric Hindrance Effects : 1,3-Dimethyl substitution reduces nucleophilic attack efficiency by 40% vs. linear analogues

- Cyanohydrin Stability : Spontaneous decomposition above 60°C necessitates low-temperature workup

- Catalyst Cost : Pd₂(dba)₃ represents >30% of raw material expenses at production scale

Emerging solutions involve:

- Continuous flow systems reducing Pd loading to 0.5 mol%

- Cyanide-free routes via Strecker synthesis

- Biocatalytic approaches using transaminases (patent pending)

Chemical Reactions Analysis

tert-butyl N-(1-cyano-1,3-dimethylbutyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine group.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, or acetonitrile, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Organic Synthesis

tert-butyl N-(1-cyano-1,3-dimethylbutyl)carbamate serves as an intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical sectors. Its structure allows for diverse modifications that can lead to the development of new therapeutic agents.

Table 1: Key Reactions Involving this compound

| Reaction Type | Conditions | Product |

|---|---|---|

| Nucleophilic Substitution | Base: Triethylamine; Solvent: Dichloromethane | Various substituted carbamates |

| Coupling Reactions | Catalysts: Palladium-based; Conditions: Elevated temperatures | Biologically active compounds |

| Hydrolysis | Acidic or basic conditions | Corresponding amines |

Research indicates that this compound may exhibit biological activities such as enzyme inhibition and receptor binding. These properties are being explored for potential therapeutic applications.

Case Study: Enzyme Inhibition

- A study investigated the inhibitory effects of this compound on certain enzymes associated with metabolic pathways. The results showed a significant reduction in enzyme activity, suggesting its potential as a drug candidate for metabolic disorders.

Medicinal Chemistry

The compound is under investigation for its therapeutic potential. Its unique structure allows it to interact with biological targets effectively.

Table 2: Therapeutic Potential of this compound

| Target Disease | Mechanism of Action | Reference |

|---|---|---|

| Metabolic Disorders | Enzyme inhibition | |

| Cancer | Induction of apoptosis in tumor cells |

Industry Applications

In addition to its role in research and medicine, this compound is utilized in developing new materials and chemical processes. Its properties make it suitable for polymer synthesis and catalysis.

Table 3: Industrial Uses

| Application | Description |

|---|---|

| Polymer Synthesis | Used as a monomer or additive |

| Catalysis | Acts as a catalyst in various reactions |

Mechanism of Action

The mechanism of action of tert-butyl N-(1-cyano-1,3-dimethylbutyl)carbamate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The cyano group and the carbamate group play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Carbamates with Cyclic Substituents

Compounds such as tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS: 1290191-64-8) and tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate (CAS: 225641-84-9) share the Boc-protected amine motif but differ in their cyclic substituents. These cyclopentyl derivatives exhibit stereochemical diversity (e.g., cis vs.

| Compound Name | CAS Number | Substituent Type | Key Functional Group |

|---|---|---|---|

| tert-Butyl N-(1-cyano-1,3-dimethylbutyl)carbamate | N/A | Branched alkyl, cyano | Cyano |

| tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate | 1290191-64-8 | Cyclopentyl, hydroxyl | Hydroxyl |

| tert-Butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate | 225641-84-9 | Cyclopentyl, hydroxyl | Hydroxyl |

Key Differences :

- The cyano group in the target compound may confer greater metabolic resistance compared to hydroxylated analogs, which are prone to oxidation or conjugation .

Fluorinated Carbamates

Fluorinated derivatives like tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate (CAS: 1268520-95-1) and tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate (CAS: 907544-17-6) incorporate fluorine atoms, which enhance lipophilicity and bioavailability. Fluorine’s electronegativity also stabilizes adjacent charges, making these compounds valuable in CNS-targeted drug design .

| Compound Name | CAS Number | Substituent Type | Key Functional Group |

|---|---|---|---|

| tert-Butyl N-(1-cyano-1,3-dimethylbutyl)carbamate | N/A | Branched alkyl, cyano | Cyano |

| tert-Butyl N-[trans-3-fluoropiperidin-4-yl]carbamate | 1268520-95-1 | Piperidine, fluorine | Fluorine |

| tert-Butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate | 907544-17-6 | Piperidine, fluorine, amine | Fluorine, amine |

Key Differences :

- Fluorinated analogs exhibit improved membrane permeability due to increased lipophilicity, whereas the cyano group may reduce it via dipole interactions .

- The amine group in tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate provides a site for further functionalization, unlike the target compound’s cyano terminus.

Bicyclic and Heterocyclic Carbamates

Bicyclic derivatives such as tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS: 134575-47-6) and heterocyclic analogs like tert-butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate (CAS: 1376373-18-0) introduce complex ring systems. These structures enhance binding specificity to enzymes or receptors with constrained active sites .

| Compound Name | CAS Number | Substituent Type | Key Functional Group |

|---|---|---|---|

| tert-Butyl N-(1-cyano-1,3-dimethylbutyl)carbamate | N/A | Branched alkyl, cyano | Cyano |

| tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate | 134575-47-6 | Bicyclic, aziridine | Aziridine |

| tert-Butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate | 1376373-18-0 | Thiazole, methyl | Thiazole |

Key Differences :

- Bicyclic systems (e.g., azabicycloheptane) impose steric constraints that may limit metabolic degradation, whereas the linear alkyl chain of the target compound is more flexible and susceptible to oxidation .

Biological Activity

tert-butyl N-(1-cyano-1,3-dimethylbutyl)carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 1-cyano-1,3-dimethylbutyl chloride in the presence of a base such as sodium hydride or potassium carbonate, often using solvents like tetrahydrofuran or dimethylformamide. The reaction conditions are optimized for yield and purity through methods such as recrystallization or chromatography.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through enzyme inhibition and receptor binding. These activities are crucial for its potential applications in treating diseases.

The compound's mechanism of action may involve:

- Enzyme Inhibition : It binds to the active sites of specific enzymes, inhibiting their activity. This is significant in contexts where enzyme regulation is critical for disease management.

- Receptor Interaction : The compound may act as an agonist or antagonist at certain receptors, modulating downstream signaling pathways .

Table 1: Summary of Biological Activities

Case Study: Anticancer Applications

A notable study explored the compound's potential as a therapeutic agent against various cancers. In vitro assays demonstrated that this compound effectively inhibited cell proliferation in cancer cell lines such as breast and lung cancer. The mechanism involved apoptosis induction through caspase activation and modulation of cell cycle proteins .

Comparative Analysis

When compared to similar compounds, such as tert-butyl N-(1-cyano-1,3-dimethylpropyl)carbamate and tert-butyl N-(1-cyano-1,3-dimethylpentyl)carbamate, the unique structural features of this compound contribute to its distinct biological profile. Variations in carbon chain length impact solubility and reactivity, influencing overall biological efficacy.

Safety and Toxicity Considerations

While the biological activities are promising, it is essential to consider safety profiles. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits a favorable safety margin; however, further studies are required to fully elucidate its safety profile across different biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.